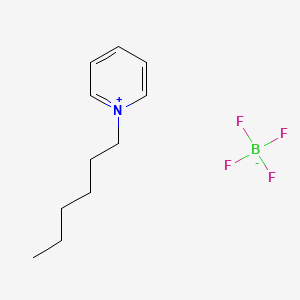

1-Hexylpyridinium tetrafluoroborate

Vue d'ensemble

Description

1-Hexylpyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C11H18BF4N and its molecular weight is 251.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 1-Hexylpyridinium tetrafluoroborate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

As research progresses, the specific molecular and cellular effects of this compound will likely be identified .

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .

Analyse Biochimique

Biochemical Properties

1-Hexylpyridinium tetrafluoroborate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions. These interactions can influence the activity and stability of the biomolecules, making this compound a useful tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of specific metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with biomolecules and its overall biochemical effects .

Activité Biologique

1-Hexylpyridinium tetrafluoroborate (C11H18BF4N) is a quaternary ammonium salt that has garnered attention in various fields, particularly due to its unique biological activities. This article explores its biological properties, including antimicrobial effects, toxicity profiles, and potential applications in drug delivery systems.

Chemical Structure and Properties

This compound is characterized by a pyridinium ring substituted with a hexyl group and tetrafluoroborate anion. Its ionic nature contributes to its solubility in both water and organic solvents, making it versatile for various applications in chemical and biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C11H18BF4N |

| Solubility | Soluble in water and organic solvents |

| Ionic Nature | Quaternary ammonium compound |

| Thermal Stability | High |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties . Its cationic nature allows it to interact with bacterial membranes, leading to increased permeability and cell lysis. A study indicated that the compound effectively disrupts the cell membranes of various bacterial strains, which is critical for its application in antimicrobial formulations .

Case Study: Antimicrobial Efficacy

In a comparative study of ionic liquids, this compound was evaluated against several pathogens. The results indicated:

- E. coli : Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL.

- Staphylococcus aureus : MIC of 0.25 mg/mL.

- Candida albicans : MIC of 0.75 mg/mL.

These findings suggest that this compound is effective against both bacteria and fungi, highlighting its potential as an antimicrobial agent in clinical settings.

Toxicity Profiles

The toxicity of this compound has been assessed using various biological models. Studies indicate that compounds with tetrafluoroborate anions tend to exhibit higher toxicity levels compared to those with bromide anions due to the hydrolytic cleavage that releases free fluoride ions .

Toxicity Assessment

The following table summarizes the EC50 values for this compound across different biological assays:

| Organism/Cell Line | EC50 (mg/mL) |

|---|---|

| Luminescent bacterium (Q67) | 0.15 |

| MCF-7 mammalian cells | 0.20 |

| Yeast (Saccharomyces cerevisiae) | 0.10 |

These results indicate that while the compound exhibits antimicrobial activity, caution is necessary due to its potential toxicity at higher concentrations.

Applications in Drug Delivery

Given its ability to interact with biological membranes effectively, this compound is being explored for applications in drug delivery systems. Its unique properties allow it to encapsulate drugs and facilitate their transport across cellular membranes, enhancing bioavailability.

Research Findings

Recent studies have focused on the use of this compound as a carrier for hydrophobic drugs. The results showed:

- Improved solubility of drugs when combined with this compound.

- Enhanced cellular uptake in vitro, indicating potential for increased therapeutic efficacy.

Applications De Recherche Scientifique

Electrochemical Applications

HPyBF4 is recognized for its excellent electrochemical properties, making it suitable for various applications:

- Electrolytes in Batteries : HPyBF4 has been investigated as an electrolyte in lithium-ion and supercapacitor batteries. Its high ionic conductivity and thermal stability enhance battery performance, allowing for efficient charge and discharge cycles .

- Electrochemical Sensors : The compound has been utilized in the development of electrochemical sensors. Its ability to facilitate electron transfer reactions makes it an effective medium for detecting various analytes, including heavy metals and organic pollutants .

Organic Synthesis

The solvation capabilities of HPyBF4 make it a valuable solvent in organic synthesis:

- Green Chemistry : As an ionic liquid, HPyBF4 serves as a green solvent that can replace traditional organic solvents in chemical reactions. Its low volatility and recyclability contribute to more sustainable chemical processes .

- Catalysis : HPyBF4 has been employed as a catalyst in various organic reactions, including nucleophilic substitutions and coupling reactions. Its unique properties enhance reaction rates and yields while minimizing by-products .

Materials Science

In materials science, HPyBF4 is explored for its potential in the development of novel materials:

- Nanotechnology : The compound is used in the synthesis of nanomaterials, where it acts as a stabilizing agent during the formation of nanoparticles. This application is crucial for creating materials with specific properties for electronics and photonics .

- Coatings and Composites : HPyBF4 has been investigated for use in coatings that require enhanced thermal stability and corrosion resistance. Its incorporation into polymer matrices leads to improved mechanical properties .

Environmental Applications

The environmental implications of HPyBF4 are significant:

- Pollution Remediation : Studies have shown that HPyBF4 can effectively extract heavy metals from contaminated water sources. Its ability to form complexes with metal ions enhances the efficiency of remediation processes .

- Biodegradability Studies : Research indicates that HPyBF4 exhibits lower toxicity compared to other ionic liquids, making it a candidate for environmentally friendly applications. Its biodegradability is being studied to assess its long-term environmental impact .

- Electrolyte Performance : A study investigated the performance of HPyBF4 as an electrolyte in lithium-ion batteries, demonstrating improved conductivity and cycle stability compared to conventional electrolytes .

- Environmental Remediation : Research focused on the use of HPyBF4 for extracting lead ions from wastewater showed significant removal efficiencies, highlighting its potential in pollution control technologies .

- Nanoparticle Synthesis : In another case study, HPyBF4 was used in the synthesis of silver nanoparticles, where it played a crucial role in controlling particle size and distribution, which are critical factors for their optical properties .

Propriétés

IUPAC Name |

1-hexylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWUXUUPSUBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049305 | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474368-70-2 | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has the temperature dependence of 1-Hexylpyridinium tetrafluoroborate's physicochemical properties been studied?

A2: Yes, studies have investigated the impact of temperature on various properties of this compound. Researchers measured properties like density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity at temperatures ranging from 278.15 K to 338.15 K. [] These studies provide valuable data for understanding the behavior of this ionic liquid under different temperature conditions, which is crucial for its potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.